molecular formula C9H6F3NO B13659080 3-Methyl-4-(trifluoromethoxy)benzonitrile

3-Methyl-4-(trifluoromethoxy)benzonitrile

Cat. No.: B13659080
M. Wt: 201.14 g/mol
InChI Key: XXPDPHMVHHWHIV-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethoxy)benzonitrile is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical and agrochemical discovery. This compound features a benzonitrile core substituted with both a methyl group and a trifluoromethoxy group, a combination that offers unique physicochemical properties for constructing complex molecular architectures. The incorporation of a trifluoromethoxy group into organic molecules is a well-established strategy in drug design. This group can profoundly influence the characteristics of a compound, leading to enhanced metabolic stability, improved lipophilicity, and increased binding affinity to target receptors . The nitrile group serves as a versatile synthetic handle, which can be readily transformed into other valuable functional groups such as carboxylic acids, amines, or amides through established chemical pathways, thus enabling efficient exploration of structure-activity relationships (SAR) . As a key building block, this compound is for use in various coupling reactions and is integral to the synthesis of novel therapeutic agents. Its structure is indicative of potential applications in developing central nervous system (CNS) drugs, anti-inflammatory agents, and oncology therapeutics . Researchers can leverage this compound to create targeted libraries for phenotypic screening and hit-to-lead optimization campaigns. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

3-methyl-4-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H6F3NO/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-4H,1H3

InChI Key

XXPDPHMVHHWHIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC(F)(F)F

Origin of Product

United States

Contextualization of Fluorinated Aromatic Nitriles in Modern Chemical Research

Fluorinated aromatic nitriles represent a pivotal class of compounds in modern chemical research, finding extensive application in pharmaceuticals, agrochemicals, and materials science. chemimpex.comresearchgate.net The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. tandfonline.com Attributes such as metabolic stability, membrane permeation, and binding affinity can be significantly enhanced through selective fluorination. tandfonline.comnih.gov The nitrile group (–C≡N), a key functional group in synthetic organic chemistry, further extends the utility of these molecules. acs.orgnih.gov

The strong electron-withdrawing nature of the nitrile moiety can significantly influence the electronic density of the aromatic ring to which it is attached. nih.gov This electronic modulation, combined with the unique properties imparted by fluorine, makes fluorinated aromatic nitriles valuable intermediates and building blocks. In medicinal chemistry, the nitrile group is a feature of many FDA-approved drugs, where it can improve pharmacokinetic profiles, including enhanced solubility and bioavailability. nih.gov In materials science, these compounds are used in the production of advanced materials like polymers and coatings that require specific thermal and chemical resistance. chemimpex.com The versatility of the nitrile group allows it to be a precursor for various other functionalities, including amines, amides, and tetrazoles, making these fluorinated frameworks highly adaptable for constructing complex molecular architectures. wikipedia.orggoogle.com

Significance of the Trifluoromethoxy Moiety in Aromatic Systems

The trifluoromethoxy group (–OCF3) has emerged as a crucial substituent in the design of advanced organic molecules, particularly in the fields of pharmaceutical and agricultural chemistry. mdpi.com It is often considered a "super-methoxy" group, sharing some characteristics with the methoxy (B1213986) (–OCH3) group but possessing distinct electronic properties due to the presence of three highly electronegative fluorine atoms.

The primary significance of the trifluoromethoxy moiety lies in its powerful electron-withdrawing inductive effect (σ-withdrawing), which is comparable to that of the trifluoromethyl (–CF3) group. researchgate.netreddit.com This effect can significantly lower the basicity of nearby functional groups and alter the reactivity of the aromatic ring. researchgate.net Unlike the trifluoromethyl group, the oxygen atom in the –OCF3 moiety has lone pairs of electrons that can participate in resonance, resulting in a weak π-donating effect. reddit.com This dual electronic nature—strong sigma-withdrawal and weak pi-donation—makes it a deactivating group in electrophilic aromatic substitution, yet it primarily directs incoming electrophiles to the ortho and para positions.

Furthermore, the trifluoromethoxy group is highly lipophilic, a property that can enhance a molecule's ability to cross biological membranes, thereby improving its absorption and distribution in vivo. mdpi.com Its conformational flexibility, which is greater than that of a methoxy group, can also lead to improved binding affinity with biological targets. researchgate.net The metabolic stability of the C-F bonds within the group makes it resistant to oxidative metabolism, a desirable trait in drug design aimed at increasing a compound's half-life. mdpi.com

Overview of Benzonitrile Frameworks in Complex Molecular Architectures

The benzonitrile (B105546) framework, consisting of a nitrile group attached to a benzene (B151609) ring, is a fundamental and versatile building block in organic synthesis. wikipedia.org Historically identified in 1844, benzonitrile and its derivatives are valuable precursors for a wide array of more complex molecules. wikipedia.org The nitrile group itself is a versatile functional handle, capable of undergoing numerous transformations. acs.orggoogle.com

In laboratory and industrial settings, benzonitriles are used to synthesize compounds such as pharmaceuticals, dyes, and rubber chemicals. medcraveonline.com Key reactions involving the benzonitrile framework include:

Hydrolysis: The nitrile group can be hydrolyzed to form benzamides or benzoic acids. Reaction with amines followed by hydrolysis yields N-substituted benzamides. wikipedia.org

Reduction: Hydrogenation of the nitrile group can produce benzylamines, although this can sometimes lead to the formation of secondary and tertiary amines. wikipedia.org

Organometallic Reactions: Benzonitriles react with organometallic reagents, such as Grignard reagents, to form ketimines after hydrolysis. wikipedia.org

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic systems like tetrazoles and thiazoles. google.com

Benzonitrile derivatives also serve as ligands in coordination chemistry. They can form stable yet labile complexes with transition metals, such as palladium, which are useful as synthetic intermediates because the benzonitrile ligand can be easily displaced by stronger ligands. wikipedia.org Established synthetic routes to benzonitriles, such as the Rosenmund-von Braun reaction (cyanation of an aryl halide) and the Sandmeyer reaction (conversion of an aniline (B41778) to a nitrile via a diazonium salt), ensure their accessibility as starting materials for complex syntheses. nbinno.com

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Trifluoromethoxy Benzonitrile

Quantum Chemical Calculations for Molecular Geometry Optimization

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. Quantum chemical calculations are employed to determine the most stable geometry of 3-Methyl-4-(trifluoromethoxy)benzonitrile by finding the minimum energy conformation on its potential energy surface.

Table 1: Representative Theoretical Geometrical Parameters for a Substituted Benzonitrile (B105546) Ring (Illustrative)

Parameter Typical Calculated Value (DFT/B3LYP)
C-C (aromatic) bond length ~1.39 - 1.41 Å
C-CN bond length ~1.44 Å
C≡N bond length ~1.16 Å
C-CH₃ bond length ~1.51 Å
C-O bond length ~1.36 Å
O-CF₃ bond length ~1.35 Å
C-C-C (aromatic) bond angle ~118° - 121°
C-C-CN bond angle ~119°
C-C-CH₃ bond angle ~121°
C-C-O bond angle ~118°

Note: This table is illustrative and based on general values for similar molecular fragments. Actual calculated values for this compound may vary.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide valuable benchmark data. The HF method provides a foundational approximation, while MP2 incorporates electron correlation for improved accuracy. These methods are also utilized for geometry optimization and can be used to validate the results obtained from DFT calculations. researchgate.net For instance, in the study of 3-chloro-4-fluoro benzonitrile, both HF and DFT methods were used to calculate the optimized geometry, providing a comprehensive understanding of the molecular structure. researchgate.net

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs a molecule's reactivity and electronic properties. Computational methods provide deep insights into the electronic landscape of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For substituted benzonitriles, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contributions from the cyano group. The specific energies and gap for this compound would be determined by the interplay of the electron-donating methyl group and the electron-withdrawing trifluoromethoxy and nitrile groups.

Table 2: Illustrative HOMO-LUMO Energy Data for a Benzonitrile Derivative

Parameter Representative Calculated Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Gap (ΔE) 4.5 to 6.5

Note: These values are for illustrative purposes and represent a typical range for similar molecules.

Fukui functions are a conceptual DFT tool used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, ƒ(r), indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. By calculating the condensed Fukui functions for each atom, one can identify which atoms are most susceptible to attack.

ƒ+ (r) : Predicts sites for nucleophilic attack (where an electron is added).

ƒ- (r) : Predicts sites for electrophilic attack (where an electron is removed).

ƒ0 (r) : Predicts sites for radical attack.

For this compound, these calculations would likely indicate that the nitrogen atom of the cyano group and the oxygen atom of the trifluoromethoxy group are potential sites for electrophilic attack, while specific carbon atoms on the aromatic ring would be susceptible to nucleophilic attack. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Simulations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed bands. derpharmachemica.com

Following geometry optimization, harmonic vibrational frequency calculations are typically performed using the same level of theory (e.g., DFT/B3LYP). derpharmachemica.comorientjchem.org The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. derpharmachemica.com

The vibrational analysis for this compound would provide frequencies for characteristic functional group vibrations, such as:

C≡N stretching of the nitrile group (typically around 2230 cm⁻¹). orientjchem.org

C-H stretching of the methyl group and aromatic ring (around 2900-3100 cm⁻¹). orientjchem.org

C-F stretching of the trifluoromethoxy group (in the 1000-1300 cm⁻¹ region).

C-O-C stretching of the ether linkage.

Various bending and deformation modes of the benzene ring.

By simulating the IR and Raman spectra, researchers can gain a detailed understanding of the molecule's vibrational properties before or in conjunction with experimental measurements. scirp.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-methyl-3-nitrobenzonitrile (B17182)
3-chloro-4-fluoro benzonitrile
Bicalutamide

Comparison with Experimental IR and Raman Spectra

A standard approach in computational chemistry is to calculate the vibrational frequencies of a molecule using methods like Density Functional Theory (DFT). These theoretical spectra (Infrared and Raman) are then compared with experimentally recorded spectra. This comparison helps in the accurate assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. No published experimental or theoretical vibrational spectra for this compound were found to facilitate such a comparison.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For this compound, this would particularly focus on the rotation around the C-O bond of the trifluoromethoxy group. By calculating the potential energy surface, researchers can identify the most stable conformer and the energy barriers between different conformations. This information is crucial for understanding the molecule's flexibility and its interactions in various environments. Such a detailed energy landscape for this specific compound is not available in the literature.

Charge Distribution and Electrostatic Potential Maps

Computational methods are used to calculate the distribution of electron density within a molecule, which can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas prone to electrophilic and nucleophilic attack, respectively. This provides insights into the molecule's reactivity and intermolecular interactions. While this is a common computational tool, specific MEP maps or detailed charge distribution analyses for this compound have not been published.

Reaction Mechanism Studies through Computational Modeling

Theoretical modeling can elucidate the step-by-step pathways of chemical reactions involving a specific compound. By calculating the energies of reactants, transition states, and products, computational chemists can determine reaction kinetics and thermodynamics. This is invaluable for predicting reaction outcomes and designing new synthetic routes. There are no specific computational studies detailing the reaction mechanisms of this compound in the reviewed literature.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Beyond vibrational spectra, computational chemistry can predict a range of other spectroscopic parameters, such as NMR chemical shifts. These predicted values can then be correlated with experimental data to confirm the molecular structure or to aid in the interpretation of complex spectra. For this compound, there is a lack of published research presenting such predictions and correlations.

Applications of 3 Methyl 4 Trifluoromethoxy Benzonitrile As a Synthetic Building Block

Role in the Synthesis of Advanced Organic Intermediates

In the landscape of chemical synthesis, substituted benzonitriles are frequently classified as critical intermediates for the production of high-value organic compounds, particularly in the pharmaceutical and agrochemical sectors. chemimpex.commedcraveonline.com Compounds structurally similar to 3-Methyl-4-(trifluoromethoxy)benzonitrile, which contain trifluoromethyl or trifluoromethoxy moieties, are sought-after precursors for creating complex molecules. nbinno.comnbinno.com The trifluoromethoxy group is known to improve the pharmacokinetic profile of drug candidates, and its inclusion in a synthetic building block is therefore highly desirable. chemimpex.comnbinno.com

The nitrile group on the aromatic ring provides a reactive site for a multitude of chemical transformations. It can undergo nucleophilic addition, reduction, or cycloaddition reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. For instance, the synthesis of various fluorinated compounds with potential biological activity often relies on intermediates where a nitrile group is strategically positioned for elaboration. chemimpex.com The presence of both the methyl and trifluoromethoxy groups on the benzene (B151609) ring influences the reactivity of the molecule, guiding further substitutions on the aromatic core through their respective electronic and steric effects. This allows for the regioselective synthesis of polysubstituted aromatic compounds that are key components of advanced organic materials and active pharmaceutical ingredients.

Utilization in Heterocyclic Compound Synthesis

The nitrile functional group is a cornerstone in the synthesis of a wide array of heterocyclic compounds. Its ability to participate in cyclization reactions makes it an invaluable component of building blocks like this compound. Research has demonstrated that trifluoromethylated nitriles can be employed in multicomponent reactions to generate highly substituted and pharmacologically relevant heterocycles. For example, gold-catalyzed three-component reactions involving trifluoromethylated alkynes, pyridine (B92270) N-oxides, and various nitriles have been developed to produce 4-trifluoromethylated oxazoles in high yields. acs.org This methodology showcases the utility of the nitrile group as a key reactant in forming the oxazole (B20620) ring. acs.org

By analogy, this compound could serve as the nitrile component in similar transformations, leading to the synthesis of novel oxazoles bearing its specific substitution pattern. The electronic properties conferred by the trifluoromethoxy and methyl groups could influence the reaction's efficiency and regioselectivity, offering a pathway to unique molecular scaffolds. The synthesis of such highly functionalized heterocyclic compounds is of great interest due to their prevalence in medicinal chemistry.

Precursor for Functional Materials and Optoelectronic Compounds

The unique electronic properties and chemical stability associated with fluorinated functional groups make them attractive for applications in materials science. The trifluoromethoxy group in this compound can impart desirable characteristics such as thermal stability and chemical resistance to polymers and other materials. chemimpex.com

In the field of materials science, fluorinated compounds are investigated for a variety of applications. For instance, related molecules like 3-(Trifluoromethoxy)benzonitrile are incorporated into advanced materials such as polymers and coatings. chemimpex.com Other derivatives, such as 4-Nitro-2-(trifluoromethyl)benzonitrile, are explored for their potential use as electrochemical materials, for example, in the context of lithium-ion battery research. nbinno.com These applications leverage the robust nature and specific electrochemical properties of the trifluoromethyl and nitrile moieties. nbinno.com Therefore, this compound represents a promising precursor for creating new functional materials. It could be used as a monomer for polymerization or as an additive to modify the properties of existing polymers. Its incorporation could enhance thermal stability or alter the dielectric properties of a material, making it a candidate for use in electronics or other advanced technologies.

Derivatization for Probe Molecules and Chemical Tools

The development of chemical probes for studying biological systems is a sophisticated area of chemical biology that requires molecular tools with precisely tuned properties. Small-molecule fluorescent probes, for instance, are designed to interact selectively with specific analytes in complex biological environments. nih.gov The design of these probes often involves a modular approach, utilizing a core scaffold that can be systematically modified to optimize its function.

This compound possesses features that make it an attractive starting point for the synthesis of such tools. The trifluoromethoxy group can be used to modulate the molecule's lipophilicity and electronic character, which can influence cell permeability and target engagement. The nitrile group serves as a versatile anchor for derivatization, allowing for the attachment of reporter groups (like fluorophores) or reactive functionalities for covalent target labeling. Furthermore, the introduction of fluorine-containing groups into probe molecules has been shown to influence their reactivity and reporting capabilities. biorxiv.org The systematic modification of the this compound scaffold could thus lead to the generation of novel chemical probes for biological research.

Design and Synthesis of Library Compounds for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on the availability of large and structurally diverse collections of chemical compounds, known as compound libraries. The efficiency of library synthesis is greatly enhanced by the use of versatile building blocks that allow for the rapid generation of numerous analogs through combinatorial chemistry. nih.govnih.gov

This compound is well-suited for this purpose. The aromatic ring is decorated with three distinct functional groups at defined positions, offering multiple vectors for diversification. A synthetic strategy could involve:

Transformation of the nitrile group: Conversion to amines, amides, tetrazoles, or other functional groups.

Modification of the methyl group: Halogenation followed by nucleophilic substitution.

Aromatic substitution: Electrophilic substitution at the remaining unsubstituted positions on the benzene ring.

By applying a range of reactions to these functional handles in a parallel synthesis format, a large and diverse library of related compounds can be efficiently produced from this single precursor. nih.govresearchgate.net This structural diversity is crucial for increasing the probability of identifying novel "hits" in high-throughput screening campaigns.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-4-(trifluoromethoxy)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Trifluoromethoxy introduction : Reacting 4-hydroxy-3-methylbenzonitrile with trifluoromethylating agents (e.g., trifluoromethanesulfonic anhydride) under basic conditions .

Purification : Column chromatography using gradients of hexane/ethyl acetate (73–87%) to isolate intermediates .
Optimization involves adjusting temperature (e.g., 0°C for exothermic steps) and catalyst loading (e.g., Pd(PPh₃)₄ for cyanide coupling) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl/trifluoromethoxy groups (δ 2.5 ppm for CH₃; δ 120–125 ppm for CF₃O in ¹³C) .
  • IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and CF₃O vibrations at 1150–1250 cm⁻¹ .
  • HRMS : Validate molecular formula (C₉H₆F₃NO; [M+H]⁺ = 202.0478) .

Q. What are the key physicochemical properties (solubility, stability) of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Test via saturation concentration assays .
  • Stability : Stable at RT in inert atmospheres but sensitive to hydrolysis under acidic/basic conditions. Monitor by TLC or HPLC over 24–72 hours .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and nitrile groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The trifluoromethoxy group (-OCF₃) is electron-withdrawing, directing electrophilic substitution to the meta position .
  • The nitrile group (-C≡N) stabilizes adjacent radicals, enabling photocatalytic single-electron transfer (SET) reactions, as demonstrated in fluorophosgene generation .
  • Experimental validation : Compare reaction rates of this compound with non-fluorinated analogs in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer :

  • Dose-response profiling : Use standardized assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) to control for batch-to-batch variability .
  • Structural analogs : Compare activity of this compound with derivatives lacking -CF₃O or -CH₃ to isolate functional group contributions .
  • Computational docking : Model interactions with targets (e.g., kinases, GPCRs) using DFT or MD simulations to rationalize discrepancies .

Q. How can computational chemistry predict adsorption behavior of this compound on metal surfaces for sensor applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate binding energies between the nitrile group and transition metals (Ag, Au) .
  • Surface Plasmon Resonance (SPR) : Experimentally validate adsorption kinetics on gold-coated chips .
  • Comparative analysis : Benchmark against benzonitrile derivatives to assess the impact of -CF₃O on surface affinity .

Methodological Challenges and Solutions

Q. What are the pitfalls in synthesizing gram-scale quantities, and how are they mitigated?

  • Challenges : Low yields in trifluoromethoxy introduction; byproduct formation during nitrile coupling.
  • Solutions :

  • Use excess trifluoromethanesulfonic anhydride (1.5 eq.) and slow reagent addition to control exothermicity .
  • Employ high-purity Zn(CN)₂ to minimize cyanide scavenging in Pd-catalyzed steps .

Q. How to design structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Methodology :

Synthesize analogs with modified substituents (e.g., -OCH₃ vs. -OCF₃) .

Test in target-specific assays (e.g., kinase inhibition, bacterial growth).

Use multivariate analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

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